8-Aminonaphthalene-1,6-disulfonic acid

Description

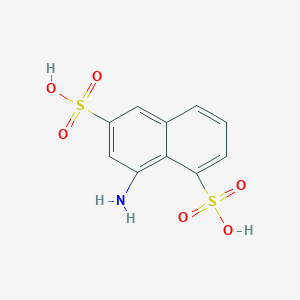

Structure

3D Structure

Properties

IUPAC Name |

8-aminonaphthalene-1,6-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEOXZHCPCPPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059607 |

Source

|

| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-91-9 |

Source

|

| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW28UDP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Aminonaphthalene-1,6-disulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 8-Aminonaphthalene-1,6-disulfonic Acid

Introduction

8-Aminonaphthalene-1,6-disulfonic acid, commonly known in the industry as Epsilon Acid (ε-acid), is a key synthetic intermediate derived from naphthalene.[1] Its molecular structure, featuring a naphthalene core substituted with both a primary amine and two sulfonic acid groups, imparts a unique combination of reactivity and aqueous solubility. This bifunctionality makes it an indispensable building block in the synthesis of a wide array of azo dyes and other specialized colorants.[2] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and analysis, tailored for researchers and professionals in chemical synthesis and materials science.

Chemical Identity and Physical Properties

Epsilon Acid is a colorless solid in its pure form.[3] Its identity is well-defined by several international chemical identifiers. The presence of two strongly acidic sulfonic acid groups and a basic amino group governs its physical properties, particularly its solubility in aqueous media.

Table 1: Chemical Identifiers for 8-Aminonaphthalene-1,6-disulfonic Acid

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 8-aminonaphthalene-1,6-disulfonic acid | [1] |

| Common Name | Epsilon Acid (ε-acid); Aminoepsilon acid | [1] |

| CAS Number | 129-91-9 | [1] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [4] |

| Molecular Weight | 303.31 g/mol | [4] |

| InChIKey | YDEOXZHCPCPPJG-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties of 8-Aminonaphthalene-1,6-disulfonic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | 213-218°C | [5] |

| Density (Predicted) | ~1.77 g/cm³ | [6] |

| Solubility | The sodium salt is very soluble in water; the barium salt is sparingly soluble. Quantitative data is not readily available. | [7] |

| Appearance | Colorless needle-like crystals or powder. |[8] |

Molecular Structure and Spectroscopic Characterization

The arrangement of the functional groups on the naphthalene scaffold dictates the molecule's electronic properties and reactivity. The amino group at the C8 position and the sulfonic acid groups at C1 and C6 create a specific electronic environment that influences its spectroscopic signature and chemical behavior.

Caption: Molecular structure of Epsilon Acid.

Acidity and Basicity

The molecule possesses two strongly acidic sulfonic acid groups and one weakly basic aromatic amino group.

-

Sulfonic Acid Groups: The pKa values for the sulfonic acid groups are expected to be very low (pKa < 0), characteristic of strong acids that are fully deprotonated in most aqueous solutions. A predicted pKa value is -1.03.[6]

-

Amino Group: The pKa of the conjugate acid of the aromatic amino group (-NH₃⁺) is expected to be in the range of 3-5, typical for anilines. For comparison, the experimental pKa of the isomeric 2-aminonaphthalene-1-sulfonic acid is 2.35.[9] This means the amino group will be protonated under strongly acidic conditions.

Spectroscopic Analysis

While direct experimental spectra for Epsilon Acid are not widely published, the following sections describe the expected characteristic signals based on its structure and data from closely related compounds.

-

Infrared (IR) Spectroscopy: An FTIR spectrum would reveal characteristic vibrations. Key expected bands include:

-

N-H stretching: 3300-3500 cm⁻¹ (primary amine).

-

S=O stretching: 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ (sulfonic acid).

-

O-H stretching: Broad absorption from 3000-2500 cm⁻¹ (sulfonic acid -OH).

-

Aromatic C=C stretching: 1600-1450 cm⁻¹. PubChem indicates a KBr-pellet FTIR spectrum has been recorded by Bruker.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region (7.0-9.0 ppm) would show a complex pattern of coupled doublets and triplets corresponding to the five protons on the naphthalene ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amine protons (-NH₂) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show ten distinct signals in the aromatic region (~110-150 ppm). Carbons attached to the substituents (C1, C6, C8) would be significantly shifted. Quaternary carbons (C9, C10, and those bearing sulfonic acid groups) would typically show weaker signals.[10]

-

-

UV-Visible Spectroscopy: The molecule is expected to exhibit strong absorbance in the UV region due to π-π* transitions within the naphthalene ring system. Based on data for the related fluorescent probe 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), significant absorption maxima can be expected in the 250-360 nm range, depending on the solvent and pH.

Chemical Reactivity and Transformations

Epsilon Acid's reactivity is dominated by the amino group, with additional transformations possible at the sulfonic acid groups under harsh conditions.

Caption: Key chemical reactions of Epsilon Acid.

-

Diazotization of the Amino Group: The primary aromatic amine is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium salt is a versatile intermediate for producing azo dyes by coupling with electron-rich aromatic compounds (e.g., phenols, naphthols, anilines).[11]

-

Reaction with Aniline: Heating with aniline can lead to the formation of diphenyl derivatives, such as 6,8-di(phenylamino)naphthalene-1-sulfonic acid.[7]

-

Desulfonation: Under reducing conditions, such as with zinc and alkali, a sulfonic acid group can be removed to yield 1-aminonaphthalene-3-sulfonic acid.[7]

-

Hydrolysis of the Amino Group: The amino group can be replaced by a hydroxyl group through hydrolysis with water at high temperatures (180°C).[7]

-

Caustic Fusion: Fusion with sodium hydroxide results in nucleophilic substitution, yielding 1-amino-8-hydroxynaphthalene-3-sulfonic acid.[7]

Synthesis and Purification

The industrial synthesis of Epsilon Acid is a multi-step process starting from naphthalene. The general workflow involves sulfonation, nitration, and subsequent reduction.

Caption: General synthetic workflow for Epsilon Acid.

Representative Laboratory Synthesis Protocol

This protocol is a representative procedure synthesized from established chemical principles and industrial process outlines.[12] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Sulfonation: Naphthalene is reacted with excess fuming sulfuric acid to primarily form naphthalene-1,6-disulfonic acid.

-

Nitration: The resulting sulfonation mixture is carefully treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) at 30-40°C.

-

Neutralization and Reduction: The acidic mixture is neutralized (e.g., with lime). The resulting nitro-sulfonic acid salt is then reduced to the amine. A common method is Béchamp reduction, using iron filings in a slightly acidic medium.

-

Isolation and Purification: The reaction mixture is basified to precipitate iron hydroxides. The filtrate, containing the sodium salt of Epsilon Acid, is then acidified to precipitate the product. Purification can be achieved by precipitating it as an acid magnesium salt, followed by conversion to the sodium salt and re-precipitation of the diacid with a strong acid.[12]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of Epsilon Acid and related compounds due to their high polarity and water solubility.[13]

Protocol: Purity Determination by Reverse-Phase HPLC

This is a model protocol based on methods for similar analytes. Method validation is required for quantitative applications.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or 280 nm.

-

Sample Preparation: Dissolve a precisely weighed sample (~10 mg) in 100 mL of a water/acetonitrile mixture (95:5) to create a 100 µg/mL solution.

-

Rationale: The acidic mobile phase ensures that the sulfonic acid groups are in their protonated form, improving peak shape. The reverse-phase column separates the main component from less polar and more polar impurities based on hydrophobicity.

Safety and Handling

Epsilon Acid is classified as an irritant. Proper handling is essential to minimize risk.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions for Safe Handling: Handle in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid creating dust.

-

Storage: Keep in a tightly closed container in a dry, cool, and dark place under an inert atmosphere.[6]

Conclusion

8-Aminonaphthalene-1,6-disulfonic acid is a foundational intermediate in the dye manufacturing industry. Its chemical properties, governed by the interplay between the naphthalene core, amino group, and sulfonic acid functions, provide a platform for diverse chemical transformations. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is crucial for its effective and safe utilization in research and industrial applications.

References

-

ChemBK. (2024). 8-aminonaphthalene-1,6-disulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67217, 1,6-Naphthalenedisulfonic acid, 8-amino-. Retrieved from [Link]

-

Wikipedia. (2023). Aminonaphthalenesulfonic acids. Retrieved from [Link]

-

NIST. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

ChemBK. (2022). Aminonaphtalenesulfonicacid. Retrieved from [Link]

-

PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

-

NIST. (n.d.). 1-Amino-8-naphthol-3,6-disulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6790, 4-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminonaphthalenesulfonic acids. Retrieved from [Link]

-

ChemBK. (n.d.). 8-aminonaphthalene-1,6-disulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).

-

Cheméo. (n.d.). 1-Amino-8-naphthol-3-6-disulfonic-acid.pdf. Retrieved from [Link]

-

ChemBK. (n.d.). Aminonaphtalenesulfonicacid. Retrieved from [Link]

Sources

- 1. 1,6-Naphthalenedisulfonic acid, 8-amino- | C10H9NO6S2 | CID 67217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) 1H NMR spectrum [chemicalbook.com]

- 3. Aminonaphthalenesulfonic acids - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. 8-Aminonaphthalene-1,6-disulfonic acid CAS#: 129-91-9 [m.chemicalbook.com]

- 7. 8-Aminonaphthalene-1,6-disulfonic acid CAS#: 129-91-9 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Buy 2-aminonaphthalene-1-sulfonic acid | 81-16-3 [smolecule.com]

- 12. 8-Aminonaphthalene-1,6-disulfonic acid | 129-91-9 [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

8-Aminonaphthalene-1,6-disulfonic acid CAS number 129-91-9

An In-Depth Technical Guide to 8-Aminonaphthalene-1,6-disulfonic Acid (CAS 129-91-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminonaphthalene-1,6-disulfonic acid, commonly known in the field as Epsilon Acid or Amino Epsilon Acid, is a key chemical intermediate belonging to the family of naphthalenesulfonic acids. With the CAS Registry Number 129-91-9, this compound serves as a foundational building block in various synthetic pathways, most notably in the production of azo dyes and pigments.[1] However, its utility extends beyond the dye industry. The inherent structural features of the naphthalenic core, combined with the reactive amino and sulfonic acid groups, make it a molecule of significant interest for researchers in medicinal chemistry and drug development as a versatile scaffold for creating more complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, applications, and handling protocols, tailored for the scientific community.

Physicochemical and Structural Properties

Understanding the fundamental properties of 8-Aminonaphthalene-1,6-disulfonic acid is critical for its application in any research or development context. The molecule's structure, characterized by a naphthalene ring substituted with one amino group and two sulfonic acid groups, dictates its solubility, reactivity, and potential for interaction with biological systems.

| Property | Value | Source(s) |

| CAS Number | 129-91-9 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3][5] |

| Molecular Weight | 303.31 g/mol | [2][3][4] |

| IUPAC Name | 8-aminonaphthalene-1,6-disulfonic acid | [6] |

| Common Synonyms | Epsilon acid, Amino epsilon acid, 1-Naphthylamine-3,8-disulfonic acid | [4][6][7] |

| Appearance | Grey-white powder or solid | [3] |

| Melting Point | 213-218°C | [3][4] |

| Density | ~1.77 - 1.8 g/cm³ (Predicted) | [2][3][4] |

| pKa | -1.03 ± 0.40 (Predicted) | [1][2] |

| Solubility | The acid and its sodium salt are very soluble in water. The barium salt is sparingly soluble. | [1][5][7] |

Synthesis and Purification

The industrial synthesis of 8-Aminonaphthalene-1,6-disulfonic acid is a multi-step process starting from naphthalene. The causality behind each step is crucial for achieving a high yield and purity of the final product.

Synthetic Pathway Overview

The synthesis involves three primary transformations of the naphthalene core:

-

Disulfonation: Introduction of two sulfonic acid groups onto the naphthalene ring.

-

Nitration: Introduction of a nitro group.

-

Reduction: Conversion of the nitro group to a primary amine.

The specific sequence and reaction conditions are designed to favor the desired 1,6-disulfo and 8-amino substitution pattern.

Detailed Synthesis Protocol

This protocol is a self-validating system where the outcome of each step dictates the conditions for the next.

Step 1: Disulfonation of Naphthalene

-

Objective: To produce Naphthalene-1,6-disulfonic acid as the predominant isomer.

-

Methodology: Naphthalene is treated with a sulfonating agent (e.g., oleum) under carefully controlled temperature conditions. The reaction kinetics and thermodynamics favor the formation of the 1,6-disulfonic acid isomer.[1][5]

-

Causality: The choice of temperature and reaction time is critical to maximize the yield of the desired isomer while minimizing the formation of others, such as the 1,5 or 2,7 isomers.

Step 2: Nitration of the Disulfonated Intermediate

-

Objective: To introduce a nitro group at the C8 position.

-

Methodology: The sulfonation mass is nitrated using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at a controlled temperature of 30–40 °C.[1][5]

-

Causality: The sulfonic acid groups are deactivating and meta-directing. However, in the naphthalene ring system, the α-positions (like C8) remain susceptible to nitration. The controlled temperature prevents over-nitration and decomposition.

Step 3: Reduction of the Nitro Group

-

Objective: To selectively reduce the nitro group to an amino group, yielding the final product.

-

Methodology: The nitrated intermediate is subjected to reduction. A common industrial method is Béchamp reduction, using iron filings and an acidic medium. The reaction mixture is neutralized and further processed.[1][5]

-

Causality: Iron-based reduction is cost-effective and highly efficient for converting aromatic nitro groups to amines without affecting the sulfonic acid groups.

Step 4: Isolation and Purification

-

Objective: To isolate the product as a high-purity salt.

-

Methodology: Following reduction, the liquor is basified with magnesia, and iron residues are filtered off. Careful adjustment of temperature and acidity precipitates the product as the acid magnesium salt. This salt can be further purified by dissolving it in aqueous sodium carbonate to remove magnesium carbonate, followed by precipitation of the diacid with a strong acid.[1][5] The overall yield is approximately 32%.[5]

-

Causality: The differential solubility of the various salts (magnesium, sodium) at different pH values is exploited to separate the product from unreacted starting materials and by-products.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of Epsilon Acid from naphthalene.

Chemical Reactivity and Derivatization

The synthetic value of 8-Aminonaphthalene-1,6-disulfonic acid lies in the distinct reactivity of its functional groups. The primary amino group and the sulfonic acid groups can be selectively targeted to build more complex molecules.

-

Reactions of the Amino Group: The primary amine is a versatile nucleophile.

-

Amination: It can react with aniline to produce derivatives like 6,8-di(phenylamino)naphthalene-1-sulfonic acid (diphenyl epsilon acid), which is important for certain dyes.[5][7]

-

Hydrolysis: Under high temperature and pressure (180°C with water), the amino group can be hydrolyzed to a hydroxyl group, yielding 8-hydroxynaphthalene-1,6-disulfonic acid.[1][5]

-

Caustic Fusion: Fusion with caustic soda (NaOH) can result in the formation of 1-amino-8-hydroxynaphthalene-3-sulfonic acid.[5][7] This demonstrates the ability to selectively replace one of the sulfonic groups under harsh conditions.

-

-

Reactions of the Sulfonic Acid Groups:

Reactivity Map

Caption: Key derivatization reactions of Epsilon Acid.

Applications in Research and Drug Development

While its primary industrial use is as a dye intermediate, the structural motif of Epsilon Acid is highly relevant to modern research, particularly in the development of fluorescent probes and as a scaffold in medicinal chemistry.

Scaffold for Fluorescent Probes

The naphthalene-based structure is a well-known fluorophore. While Epsilon Acid itself is not strongly fluorescent, its derivatives are. A closely related compound, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is widely used as a fluorescent label for the sensitive detection and analysis of carbohydrates by capillary electrophoresis. The primary amino group of ANTS reacts with the reducing end of a carbohydrate to form a Schiff base, which is then stabilized by reduction.

Causality for Application:

-

Principle: By analogy, the amino group of Epsilon Acid provides a reactive handle for covalent attachment to biomolecules (e.g., proteins, oligosaccharides, or small molecule drugs).

-

Hypothesis for Development: Researchers can leverage Epsilon Acid as a starting material to synthesize novel fluorescent tags. Derivatization of the amino group or modification of the naphthalene ring can be used to tune the spectral properties (excitation/emission wavelengths, quantum yield) and solubility of the resulting probe.

Building Block in Medicinal Chemistry

Sulfonated aromatic compounds often exhibit enhanced water solubility and the ability to interact with specific binding pockets in proteins. The Epsilon Acid scaffold can be used as a starting point for fragment-based drug discovery (FBDD) or as a component in lead optimization. The sulfonic acid groups can mimic phosphate groups found in natural substrates, potentially acting as inhibitors for enzymes like kinases or phosphatases.

Safety and Handling

Proper handling of 8-Aminonaphthalene-1,6-disulfonic acid is essential in a laboratory setting. It is classified as a hazardous substance.

| Hazard Category | GHS Classification and Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | [1][8] |

| Skin Corrosion/Irritation | Causes severe skin burns. | [8] |

| Eye Damage/Irritation | H318: Causes serious eye damage. | [8] |

| Respiratory Hazard | H335: May cause respiratory irritation. | [8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[8] Ensure an eyewash station and safety shower are readily accessible.[8]

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8] Change gloves immediately if contamination occurs.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is required.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] Keep in a dark place at room temperature.[1][2]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8]

-

If on Skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8][10] Seek immediate medical attention.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.

Conclusion

8-Aminonaphthalene-1,6-disulfonic acid (Epsilon Acid) is more than a simple dye intermediate. For the discerning researcher, it represents a readily available, functionalized aromatic scaffold. Its well-defined synthesis, predictable chemical reactivity, and structural similarity to proven fluorescent probes make it a valuable tool for developing novel analytical reagents and exploring new avenues in medicinal chemistry. By understanding its core technical principles and adhering to strict safety protocols, scientists can effectively harness the potential of this versatile molecule.

References

-

ChemBK. (2024). 8-aminonaphthalene-1,6-disulfonic acid. [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 7-Amino-1,3-naphthalenedisulfonic acid SAFETY DATA SHEET. This is a safety data sheet for a related isomer, but provides relevant hazard information for aminonaphthalenedisulfonic acids.

- Thermo Fisher Scientific. (2025). 8-Aminonaphthalene-1-sulfonic acid - SAFETY DATA SHEET. This SDS is for a related compound but offers general guidance on handling aminosulfonic acids.

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 129-91-9 Name: 8-aminonaphthalene-1,6-disulphonic acid. [Link]

- Spectrum Chemical. (2015). SAFETY DATA SHEET - 8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt. This SDS for a derivative provides insights into handling similar naphthalenic structures.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Naphthylamine-4-sulfonic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 8-Aminonaphthalene-1,6-disulphonic acid.

- Google Patents. (n.d.). Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.

-

PubChem. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-amino-. [Link]

Sources

- 1. 129-91-9 | CAS DataBase [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 8-Aminonaphthalene-1,6-disulfonic acid | 129-91-9 [chemicalbook.com]

- 6. 1,6-Naphthalenedisulfonic acid, 8-amino- | C10H9NO6S2 | CID 67217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Aminonaphthalene-1,6-disulfonic acid CAS#: 129-91-9 [amp.chemicalbook.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 8-Aminonaphthalene-1,6-disulfonic acid

Introduction: The Significance of 8-Aminonaphthalene-1,6-disulfonic acid

8-Aminonaphthalene-1,6-disulfonic acid, also known as Epsilon Acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and pigments. Its chemical structure, featuring a naphthalene core substituted with both an amino and two sulfonic acid groups, imparts unique properties that are highly valued in the colorant industry. The sulfonic acid moieties enhance water solubility, a critical factor for dyeing processes, while the amino group serves as a versatile reactive site for diazotization and coupling reactions, allowing for the creation of a diverse palette of colors. This guide provides a comprehensive overview of the synthetic pathway to 8-Aminonaphthalene-1,6-disulfonic acid, detailing the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthetic Pathway Overview

The synthesis of 8-Aminonaphthalene-1,6-disulfonic acid is a multi-step process that commences with the sulfonation of naphthalene. This is followed by a nitration step, and finally, a reduction of the nitro group to the desired amine. Each of these stages requires careful control of reaction conditions to ensure the desired isomer is preferentially formed and to maximize the overall yield and purity of the final product.

8-Aminonaphthalene-1,6-disulfonic acid molecular weight and formula.

An In-Depth Technical Guide to 8-Aminonaphthalene-1,6-disulfonic Acid (Epsilon Acid) for Research and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of 8-Aminonaphthalene-1,6-disulfonic acid, a key chemical intermediate. Commonly known as Aminoepsilon acid or Epsilon acid, this compound is foundational in the synthesis of various dyes and serves as a bulk drug intermediate. This document details its core physicochemical properties, molecular formula, and molecular weight. Furthermore, it explores its industrial synthesis pathway, key chemical reactivities, and applications relevant to researchers and drug development professionals. Standardized protocols for analytical characterization and safe handling are provided to ensure scientific integrity and operational safety in a laboratory setting.

Core Physicochemical Profile

8-Aminonaphthalene-1,6-disulfonic acid is an organic compound derived from naphthalene. Its structure, featuring both amine and sulfonic acid functional groups, makes it a versatile precursor in organic synthesis. Its identity and properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 8-aminonaphthalene-1,6-disulfonic acid[1][2] |

| Common Names | Epsilon acid, Aminoepsilon acid, 1-Naphthylamine-3,8-disulfonic acid[3][4][5] |

| CAS Number | 129-91-9[3][6] |

| Molecular Formula | C₁₀H₉NO₆S₂[1][3][6][7] |

| InChIKey | YDEOXZHCPCPPJG-UHFFFAOYSA-N[3] |

| PubChem CID | 67217[6] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 303.31 g/mol | [2][3][7] |

| Exact Mass | 302.98712935 Da | [2] |

| Appearance | Solid Powder | [8] |

| Melting Point | 213-218°C | [3] |

| Density | ~1.8 g/cm³ | [3] |

| Solubility | The sodium salt is highly soluble in water; the barium salt is sparingly soluble.[4][5] | |

| Topological Polar Surface Area | 152 Ų | [2] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Epsilon acid is crucial for its application as a chemical intermediate. Its production is a well-established multi-step industrial process, and its functional groups offer pathways to a variety of derivatives.

Industrial Synthesis Pathway

The manufacturing of Epsilon acid begins with naphthalene and proceeds through a series of sulfonation, nitration, and reduction steps.[4][5] The choice of reaction conditions at each stage is critical to favor the desired isomer and maximize the overall yield, which is reported to be around 32%.[4][5]

The general workflow is as follows:

-

Sulfonation: Naphthalene is first sulfonated under conditions that predominantly yield naphthalene-1,6-disulfonic acid.

-

Nitration: The resulting disulfonic acid is nitrated using a mixture of sulfuric and nitric acid (H₂SO₄–HNO₃) at a controlled temperature.[4][5]

-

Reduction: The nitro group of the intermediate is then reduced to an amino group, typically using iron as the reducing agent, to form the final product.[4][5]

Caption: Industrial synthesis workflow for 8-Aminonaphthalene-1,6-disulfonic acid.

Key Chemical Transformations

The functional groups of Epsilon acid allow for several important chemical reactions:

-

Hydrolysis: The amino group can be hydrolyzed to a hydroxyl group by heating with water at 180°C, yielding 1-hydroxynaphthalene-3,8-disulfonic acid.[4][5] This reaction is a key step in producing hydroxylated naphthalene derivatives.

-

Caustic Fusion: Reaction with molten alkali (caustic fusion) results in 1-amino-8-hydroxynaphthalene-3-sulfonic acid.[4][5] This process allows for the introduction of a hydroxyl group at a specific position.

-

Reaction with Aniline: A commercially significant reaction involves the treatment with aniline to produce 6,8-di(phenylamino)naphthalene-1-sulfonic acid, also known as diphenyl epsilon acid.[4][5] This derivative is a crucial intermediate for certain safranine dyes.[5]

Applications in Research and Drug Development

While primarily known in the dye industry, the structural motifs of Epsilon acid are highly relevant to the pharmaceutical and life sciences sectors.

Role as a Chemical Intermediate

Epsilon acid is classified as a bulk drug intermediate, signifying its role as a starting material or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] Its defined structure and multiple functional groups allow for its incorporation into larger scaffolds, providing a reliable foundation for multi-step synthetic routes. Its most prominent use is as an intermediate for azo dyes, such as those derived from its diphenyl derivative, like C.I. Acid Blue 61.[5]

Structural Relevance to Fluorescent Probes

The naphthalenesulfonic acid core is central to a class of environmentally sensitive fluorescent dyes widely used in biological research. While Epsilon acid itself is not the primary fluorophore, its structural relatives, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS) and 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS), are indispensable tools.

-

ANS is known for its property of fluorescing weakly in aqueous solutions but strongly in nonpolar environments, making it an excellent probe for studying hydrophobic pockets in proteins.[9]

-

ANTS is used as a fluorescent label for analyzing saccharides and glycoproteins via capillary electrophoresis.

The synthesis and derivatization chemistry of Epsilon acid are directly applicable to the development of novel probes and labels. For drug development professionals, this link is critical, as such probes are used extensively in high-throughput screening, protein folding studies, and membrane permeability assays.

Experimental and Safety Protocols

Protocol for Physicochemical Characterization

To ensure the identity, purity, and structural integrity of 8-Aminonaphthalene-1,6-disulfonic acid, a multi-step analytical workflow is required. This self-validating system combines chromatographic separation with mass and structural analysis.

Caption: A self-validating workflow for the characterization of Epsilon Acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the Epsilon acid sample.

-

Dissolve in a suitable solvent compatible with the analytical techniques, such as a water/acetonitrile mixture, to a final concentration of 1 mg/mL. Vortex until fully dissolved.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC with UV detection is the standard for determining the purity of aromatic compounds by separating the main component from any impurities.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Validation: Purity is calculated from the peak area percentage of the main component. A result >95% is typically considered acceptable.

-

-

Molecular Weight Confirmation via Mass Spectrometry (MS):

-

Rationale: MS provides an exact mass measurement, confirming the compound's elemental composition.

-

Technique: Couple the HPLC outflow to an Electrospray Ionization (ESI) mass spectrometer.

-

Mode: Negative ion mode is chosen to deprotonate the acidic sulfonic acid groups, forming [M-H]⁻ ions.

-

Expected Mass: The primary ion observed should correspond to the calculated monoisotopic mass of Epsilon acid (m/z ≈ 302.99).

-

Validation: A match between the observed mass and the theoretical mass within a 5 ppm error margin confirms the molecular formula.

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H NMR provides definitive structural confirmation by mapping the chemical environment of all protons in the molecule.

-

Sample Prep: Dissolve ~10 mg of the sample in a deuterated solvent such as D₂O or DMSO-d₆.

-

Analysis: Acquire a ¹H NMR spectrum. The resulting peaks, their integration values, and splitting patterns should be consistent with the 8-aminonaphthalene-1,6-disulfonic acid structure.

-

Validation: The observed spectrum must match reference spectra or theoretical predictions for the compound.

-

Safety and Handling Protocol

Based on GHS classifications, 8-Aminonaphthalene-1,6-disulfonic acid presents specific hazards that require careful handling.[2]

-

Hazard Identification:

Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear impervious gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Engineering Controls:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

-

-

Handling Practices:

-

Avoid contact with skin and eyes.[3]

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

-

Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[10]

-

Conclusion

8-Aminonaphthalene-1,6-disulfonic acid is a chemical of significant industrial and research value. Its well-defined physicochemical properties, established synthesis route, and versatile reactivity make it an essential building block in the dye and pharmaceutical industries. For researchers and drug development professionals, an understanding of its chemistry and its relationship to functional probes like ANS and ANTS provides a basis for innovation in diagnostics and analytical methodology. Adherence to rigorous characterization and safety protocols is paramount to leveraging its full potential while ensuring scientific validity and user safety.

References

-

1,6-Naphthalenedisulfonic acid, 8-amino- - Substance Details - SRS | US EPA. [Link]

-

8-aminonaphthalene-1,6-disulfonic acid - ChemBK. [Link]

- Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google P

-

1,6-Naphthalenedisulfonic acid, 8-amino- | C10H9NO6S2 | CID 67217 - PubChem. [Link]

-

SAFETY DATA SHEET - 7-Amino-1,3-naphthalenedisulfonic acid. [Link]

- Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid)

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - NIH. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1,6-Naphthalenedisulfonic acid, 8-amino- | C10H9NO6S2 | CID 67217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 8-Aminonaphthalene-1,6-disulfonic acid | 129-91-9 [chemicalbook.com]

- 5. 8-Aminonaphthalene-1,6-disulfonic acid CAS#: 129-91-9 [amp.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

solubility and stability of 8-Aminonaphthalene-1,6-disulfonic acid

An In-depth Technical Guide to the Solubility and Stability of 8-Aminonaphthalene-1,6-disulfonic Acid

Introduction

8-Aminonaphthalene-1,6-disulfonic acid, commonly known in the field as Amino Epsilon Acid, is a key intermediate in the synthesis of various dyes and colorants.[1] Its chemical structure, featuring a naphthalene core functionalized with both strongly acidic sulfonate groups and a basic amino group, imparts unique physicochemical properties that are critical to its application and handling. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount for successful process development, formulation, and quality control.

This guide provides a comprehensive technical overview of the solubility and stability profiles of 8-Aminonaphthalene-1,6-disulfonic acid. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven, detailed protocols for empirical determination and validation, grounded in authoritative international standards.

Core Physicochemical Properties

A summary of the essential properties of 8-Aminonaphthalene-1,6-disulfonic acid is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 129-91-9 | [1][2] |

| Synonyms | Amino Epsilon Acid, Amino ε acid, 1-Aminonaphthalene-3,8-disulfonic acid | [1][2] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [1][2] |

| Molecular Weight | 303.31 g/mol | [1][2] |

| Melting Point | 213-218 °C | [2][3] |

| Density | ~1.77 - 1.8 g/cm³ | [1][2] |

| pKa (Predicted) | -1.03 ± 0.40 | [1] |

Part I: Solubility Profile

The solubility of an active compound is a fundamental parameter that influences everything from reaction kinetics to bioavailability. The unique structure of 8-Aminonaphthalene-1,6-disulfonic acid dictates its solubility behavior across various solvent systems.

Theoretical Framework for Solubility

The high aqueous solubility of 8-Aminonaphthalene-1,6-disulfonic acid is a direct consequence of its molecular structure. The molecule possesses two sulfonic acid (-SO₃H) groups and one primary amine (-NH₂) group.

-

Polarity and Hydrogen Bonding: The sulfonic acid and amino groups are highly polar and readily participate in hydrogen bonding with water molecules. This strong intermolecular interaction with water facilitates the dissolution process.

-

Ionic Character: Sulfonic acids are strong acids, meaning they are almost completely deprotonated (ionized) in aqueous solution, forming sulfonate anions (-SO₃⁻). The amino group is weakly basic and can be protonated (-NH₃⁺) under acidic conditions. This ionic character significantly enhances its affinity for polar solvents like water.

-

Effect of pH and Salts: The compound's net charge is pH-dependent. In most aqueous environments, it will exist as an anion. The sodium salt of 8-Aminonaphthalene-1,6-disulfonic acid is reported to be very soluble in water.[1][4] In contrast, salts formed with divalent cations, such as the barium salt, are only sparingly soluble, a phenomenon attributable to the formation of a more stable crystal lattice.[1][4]

Qualitative Solubility Data

While precise quantitative data is sparse in publicly available literature, the established qualitative solubility is summarized below.

| Solvent | Solubility | Rationale / Citation |

| Water | Very Soluble | High polarity and ionic character of the sulfonic acid and amino groups.[1][4] |

| Organic Solvents | Generally Poor (Predicted) | As a highly polar, charged species, it is unlikely to be soluble in non-polar organic solvents. |

| DMSO, DMF | Soluble (Predicted) | Polar aprotic solvents like DMSO and Dimethylformamide are often capable of dissolving compounds with similar characteristics. |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The isothermal shake-flask method is the gold standard for determining the solubility of chemical compounds. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Causality Behind Experimental Choices:

-

Isothermal Shake-Flask: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, which is the definition of solubility.

-

Prolonged Equilibration: An extended equilibration time (e.g., 24-48 hours) is crucial to ensure that equilibrium is reached, especially for compounds that may have slow dissolution kinetics.

-

Quantification by HPLC-UV: A validated, stability-indicating HPLC method is essential for accurately measuring the concentration of the dissolved compound without interference from potential impurities or degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 8-Aminonaphthalene-1,6-disulfonic acid to a known volume of the selected solvent (e.g., ultrapure water, pH 7.4 buffer) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a defined period (a preliminary kinetics study is recommended, but 24-48 hours is a standard starting point).

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF).

-

Dilution: Immediately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Confirmation: Repeat the analysis on samples taken at different time points (e.g., 24h and 48h). Consistent results confirm that equilibrium was achieved.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Protocol.

Part II: Stability Profile

The chemical stability of a compound determines its shelf-life, storage requirements, and potential degradation pathways. For 8-Aminonaphthalene-1,6-disulfonic acid, its functional groups are susceptible to specific environmental stressors.

Known Degradation Pathways and Influencing Factors

The stability of this compound is primarily influenced by temperature, pH, and light.

-

Thermal Stability: The compound is generally stable at room temperature. However, at elevated temperatures in aqueous solution, it undergoes hydrolysis. The amino group is hydrolyzed by water at 180°C to yield 1-hydroxynaphthalene-3,8-disulfonic acid.[1][4] This is a critical parameter for any process involving heating.

-

pH Stability: While stable under neutral and moderately acidic conditions, extreme pH can promote degradation, especially when combined with high temperatures. Caustic fusion with sodium hydroxide at 250°C results in the formation of 1,8-dihydroxynaphthalene-3-sulfonic acid.[1][4]

-

Photostability: The naphthalene ring is an aromatic chromophore that absorbs UV light. As such, the compound should be considered potentially photosensitive. Authoritative guidelines recommend photostability testing for pharmaceutical substances.[5][6] Storage in a dark place is explicitly recommended.[1]

-

Oxidative Stability: The amino group can be susceptible to oxidation. Materials Safety Data Sheets for analogous compounds list strong oxidizing agents as incompatible materials to avoid.[7]

-

Biodegradation: In environmental contexts, aminonaphthalene sulfonic acids can be degraded by bacterial communities, often initiated by enzymatic dihydroxylation of the aromatic ring.[8]

Primary Thermal Degradation Pathway

Caption: Hydrolytic degradation at elevated temperature.

Protocol for a Comprehensive Stability Study (ICH-Compliant)

A formal stability study is essential for determining a retest period or shelf life. The following protocol is based on the principles outlined by the International Council for Harmonisation (ICH).[5][9]

Causality Behind Experimental Choices:

-

ICH Guidelines: Adhering to ICH guidelines (e.g., Q1A(R2)) provides a globally recognized framework for generating reliable stability data suitable for regulatory submissions.[5]

-

Forced Degradation: This is a critical first step. It purposefully degrades the sample to identify likely degradation products and to prove the analytical method can separate these products from the parent compound (i.e., the method is "stability-indicating").

-

Multiple Storage Conditions: Testing under accelerated conditions (higher temperature/humidity) allows for extrapolation of long-term stability, while long-term, real-time data confirms these predictions.[6][10]

Step-by-Step Methodology:

-

Develop and Validate a Stability-Indicating Method:

-

Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard.

-

Validation: Perform forced degradation studies by subjecting the compound in solution to:

-

Acid hydrolysis (e.g., 0.1 M HCl at 60 °C)

-

Base hydrolysis (e.g., 0.1 M NaOH at 60 °C)

-

Oxidation (e.g., 3% H₂O₂ at room temperature)

-

Thermal stress (e.g., 80 °C)

-

Photostability (exposing the solid and solution to light as per ICH Q1B)

-

-

Objective: The HPLC method must demonstrate specificity by separating the intact parent peak from all degradation product peaks. Peak purity analysis (e.g., with a Diode Array Detector) is required.

-

-

Formal Stability Study Design:

-

Batches: Use at least one to three representative batches of the material.

-

Container Closure System: Store samples in the same packaging proposed for long-term storage, as the container can interact with the product.[10]

-

Storage Conditions & Frequencies: Set up the study according to the tables below.

ICH Storage Conditions for Stability Testing

Study Storage Condition Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH Intermediate 30°C ± 2°C / 65% RH ± 5% RH | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Testing Frequency for a 12-Month+ Proposed Shelf Life

Study Testing Time Points (Months) Long-term 0, 3, 6, 9, 12, 18, 24, and annually thereafter | Accelerated | 0, 3, 6 |

-

-

Execution and Analysis:

-

Pull samples at each specified time point.

-

Analyze for key attributes:

-

Assay: Quantification of 8-Aminonaphthalene-1,6-disulfonic acid.

-

Degradation Products: Identification and quantification of any new peaks.

-

Physical Appearance: Note any changes in color or physical state.

-

-

Data Evaluation: Plot the assay value versus time. If significant degradation is observed under accelerated conditions, the intermediate condition should be tested.[10] The data is used to establish a retest period during which the compound is expected to remain within its quality specifications.

-

Workflow for ICH-Compliant Stability Testing

Caption: A three-phase workflow for conducting a formal stability study.

Summary and Recommendations

-

Solubility: 8-Aminonaphthalene-1,6-disulfonic acid is a highly polar compound that is very soluble in water but is expected to have poor solubility in non-polar organic solvents. Its solubility is influenced by pH and the counter-ion of the salt form.

-

Stability: The compound is stable under standard room temperature conditions but must be protected from light, high temperatures (>180°C in water), and strong oxidizing agents. The primary degradation pathway at high temperatures is hydrolysis of the amino group.

-

Handling and Storage: For maximum stability, 8-Aminonaphthalene-1,6-disulfonic acid should be stored in a tightly sealed, light-resistant container under an inert atmosphere at room temperature.[1]

This guide provides the foundational knowledge and actionable protocols for professionals working with 8-Aminonaphthalene-1,6-disulfonic acid, enabling robust process development and ensuring material quality through a scientifically sound understanding of its core properties.

References

-

Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

LSC Group. (n.d.). ICH Stability Guidelines. Retrieved from [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Food and Drug Administration Authority of Ethiopia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Patel, A. K., et al. (2020). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Retrieved from [Link]

-

T. N, O. T., & T. S. (1986). Degradation of 2-Naphthylamine-I-sulfonic Acid by Pseudomonas Strain TA-I. Agricultural and Biological Chemistry, 50(6), 1419-1425. Retrieved from [Link]

-

Nörtemann, B., Baumgarten, J., Rast, H. G., & Knackmuss, H. J. (1986). Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. Applied and Environmental Microbiology, 52(5), 1195–1202. Retrieved from [Link]

-

Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Ain Shams University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 1. 8-Aminonaphthalene-1,6-disulfonic acid CAS#: 129-91-9 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. 8-Aminonaphthalene-1,6-disulfonic acid | 129-91-9 [chemicalbook.com]

- 5. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. fishersci.com [fishersci.com]

- 8. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 9. japsonline.com [japsonline.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

A Comprehensive Technical Guide to the Safe Handling of 8-Aminonaphthalene-1,6-disulfonic acid

Introduction: 8-Aminonaphthalene-1,6-disulfonic acid, also known as Epsilon Acid or 1-Amino-3,8-disulfonaphthalene, is an important intermediate in the synthesis of various dyes and functional organic molecules.[1][2][3] Its chemical structure, featuring both a reactive amino group and strongly acidic sulfonic acid moieties, necessitates a robust and well-understood safety protocol for its handling in research and development settings. Aromatic sulfonic acids are generally strong acids, and their derivatives can present significant irritation hazards.[1][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding all recommendations in established safety principles and authoritative data. The core philosophy of this guide is not merely to list procedures, but to explain the causality behind them, enabling scientists to make informed risk assessments in novel experimental contexts.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. For 8-Aminonaphthalene-1,6-disulfonic acid, the primary risks are associated with its irritant properties. While extensive toxicological data is not available for this specific compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning based on available information and structural analogies.[5]

GHS Hazard Profile

The compound is classified with the "Warning" signal word and is associated with the following hazard statements.[1]

| Hazard Class | GHS Code | Hazard Statement | Causality and Scientific Insight |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | The sulfonic acid groups (-SO₃H) are strongly acidic, capable of causing chemical irritation upon contact with skin by disrupting the lipid bilayer and denaturing proteins. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The eyes are particularly sensitive to acidic compounds. Contact can lead to significant inflammation, pain, and potential damage to the cornea due to the compound's ability to alter local pH and interact with ocular tissues. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the compound as a fine dust or aerosol can irritate the mucous membranes of the entire respiratory tract. This is a common hazard for acidic, powdered reagents. |

It is critical to note that for many specialty chemicals, toxicological profiles are not exhaustive.[5] Therefore, a precautionary principle must be applied, treating the substance as potentially harmful upon ingestion and skin absorption, and minimizing all routes of exposure.

Section 2: The Hierarchy of Controls: Engineering and Personal Protection

Effective safety management relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The Primary Barrier

Engineering controls are the most crucial element in safely handling powdered or crystalline solids like 8-Aminonaphthalene-1,6-disulfonic acid.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5]

-

Causality: A fume hood provides constant airflow that captures and exhausts fine particulates (dust) and any potential vapors, preventing them from entering the user's breathing zone. This directly mitigates the respiratory irritation hazard (H335).[6]

-

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the sole means of protection. It is designed to protect the user from contact with the chemical in conjunction with engineering and administrative controls.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Handling Solid (Weighing, Transfer) | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[7][8] | Impervious gloves (e.g., Nitrile). Check manufacturer's breakthrough time. | Fully-buttoned laboratory coat. | Not required if handled in a fume hood. An N95-type respirator may be used for added precaution or if a fume hood is unavailable for a brief, low-risk task.[9] |

| Handling Solutions | ANSI Z87.1-compliant safety goggles. A face shield is recommended if splashing is possible. | Impervious gloves (e.g., Nitrile). | Laboratory coat. | Not typically required. |

| Cleaning Spills | Chemical safety goggles and face shield. | Heavy-duty Nitrile or Butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat.[5] | An air-purifying respirator with particulate filters may be necessary depending on the spill size and dust levels. |

Self-Validating Protocol: Before each use, inspect all PPE for signs of degradation (e.g., cracks in goggles, discoloration or pinholes in gloves). Contaminated clothing must be removed immediately and laundered before reuse.[10] An eyewash station and safety shower must be readily accessible in any area where the compound is handled.[5][10]

Section 3: Standard Operating Procedures (SOPs) for Routine Handling

Adherence to validated SOPs minimizes variability and human error, ensuring a consistent state of safety.

Protocol for Weighing and Solution Preparation

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment (spatula, weigh boat, container, solvent, etc.) before retrieving the chemical.

-

Don PPE: Wear the appropriate PPE as specified in Table 2.

-

Transfer: Open the container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid pouring the powder directly, as this generates significant dust.

-

Dissolution: Place the final container for the solution on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. If necessary, use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.

-

Closure and Cleanup: Tightly close the stock container.[5] Decontaminate the spatula and the work surface within the fume hood. Dispose of contaminated weigh boats and gloves as solid hazardous waste.

Storage and Chemical Compatibility

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][11]

-

Incompatibilities: Keep away from strong oxidizing agents.[7][10]

-

Causality: The amino group on the naphthalene ring can be oxidized, potentially leading to a vigorous or exothermic reaction. Sulfonic acids themselves can react with strong bases in a highly exothermic neutralization reaction.

-

-

Stability: The compound is stable under normal storage conditions.[5][7] Avoid exposure to heat, flames, or other ignition sources.[5]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

Spill Response Workflow

The response to a spill is dictated by its scale and the immediate hazards.

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Incidental Spills):

-

Alert & Secure: Immediately alert personnel in the vicinity.[12]

-

Assess: Quickly assess the situation. If there is any doubt about your ability to clean the spill safely, evacuate and call for emergency assistance.[13]

-

Protect: Don the appropriate PPE, including safety goggles, face shield, gloves, and a lab coat or apron.[14]

-

Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container.[8][11] For solutions, create a dike around the spill with an inert absorbent material like vermiculite, sand, or cat litter.[5][15] Work from the outside in to prevent spreading.[16]

-

Neutralize (with caution): Since the material is acidic, it can be neutralized. Slowly apply a weak base like sodium bicarbonate or soda ash.[15] This process can be vigorous and generate heat; proceed with caution. Use pH paper to confirm neutralization (pH between 6 and 8).[15]

-

Absorb & Collect: Add absorbent material to the neutralized liquid until it is fully absorbed.[15] Scoop the residue into a clearly labeled, sealable container for hazardous waste.[15][16]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[12] The cleaning materials and rinse water should also be collected as hazardous waste.

-

Dispose & Report: Dispose of all waste through your institution's environmental health and safety office. Report the incident to your supervisor.[16]

First Aid Measures

Immediate and appropriate first aid is crucial in minimizing injury from exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][8][11] |

| Skin Contact | Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and then have the person drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11] |

Section 5: Waste Management and Disposal

All materials contaminated with 8-Aminonaphthalene-1,6-disulfonic acid must be treated as hazardous waste.

-

Segregation: Keep waste containing this compound separate from other waste streams. This includes excess solid, contaminated solutions, used spill cleanup materials, and contaminated PPE.

-

Containment: Use a designated, leak-proof, and chemically compatible container. Ensure the container is clearly labeled "Hazardous Waste" and lists all contents, including "8-Aminonaphthalene-1,6-disulfonic acid."[16]

-

Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service or your institution's environmental health and safety department.[5] All disposal must be in accordance with federal, state, and local regulations.[5][7]

References

-

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,6-Naphthalenedisulfonic acid, 8-amino- - Substance Details. Retrieved from [Link]

-

ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: 8-Aminonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Aromatic sulfonation. Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminonaphthalene-1,6-disulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Purechemistry. (2023). Aromatic sulphonation reaction. Retrieved from [Link]

-

University of Wisconsin-Milwaukee. (n.d.). 1.3.2 Spill-Procedures. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 7-Amino-1,3-naphthalenedisulfonic acid. Retrieved from [Link]

-

Roth. (2019). Safety Data Sheet: 1,8-Dihydroxynaphthalene-3,6-disulfonic_acid. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Amino-8-naphthol-3-6-disulfonic-acid. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Naphthylamine-4,8-disulfonic acid. Retrieved from [Link]

Sources

- 1. 1,6-Naphthalenedisulfonic acid, 8-amino- | C10H9NO6S2 | CID 67217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Aminonaphthalene-1,6-disulfonic acid | 129-91-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 8-氨基萘-1,3,6-三磺酸 二钠盐 BioReagent, suitable for fluorescence, ≥90% (CE) | Sigma-Aldrich [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. knb.org [knb.org]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. qmul.ac.uk [qmul.ac.uk]

- 16. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to 8-Aminonaphthalene-1,6-disulfonic acid: From Discovery to Industrial Synthesis

Introduction: A Cornerstone of the Synthetic Dye Industry

8-Aminonaphthalene-1,6-disulfonic acid, known in the industry as Amino Epsilon Acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes. Its molecular structure, featuring a naphthalene core functionalized with both an amino group and two sulfonic acid groups, provides a versatile scaffold for the creation of dyes with varied colors and properties. This guide offers an in-depth exploration of the discovery, history, and the intricate chemistry behind the industrial production of this essential compound. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed experimental protocol, and summarize its key physicochemical properties, offering a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Historical Context: The Rise of Naphthalene-Based Dyes

The discovery of 8-Aminonaphthalene-1,6-disulfonic acid is intrinsically linked to the explosive growth of the synthetic dye industry in the late 19th and early 20th centuries. Following William Henry Perkin's accidental discovery of mauveine in 1856, a new era of chemical innovation was ushered in, with coal tar serving as the primary feedstock for a burgeoning industry. German chemical companies, such as Bayer, BASF, and Hoechst, along with competitors like Cassella & Co., were at the forefront of this revolution, systematically investigating the derivatives of aromatic compounds like naphthalene to create novel dyes.

The Industrial Synthesis of 8-Aminonaphthalene-1,6-disulfonic Acid: A Multi-Step Process